molecular formula C7H13NO3 B2915106 Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester CAS No. 20943-65-1

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester

Cat. No.: B2915106
CAS No.: 20943-65-1
M. Wt: 159.185
InChI Key: FAHKAKRNEJWVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester is a chemical compound with the molecular formula C7H13NO3. It is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group and a propylamino group attached to an oxo-acetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-oxo-2-(propylamino)-, ethyl ester typically involves the reaction of ethyl oxalate with propylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired ester. The reaction can be represented as follows:

Ethyl oxalate+PropylamineAcetic acid, 2-oxo-2-(propylamino)-, ethyl ester+Ethanol\text{Ethyl oxalate} + \text{Propylamine} \rightarrow \text{this compound} + \text{Ethanol} Ethyl oxalate+Propylamine→Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester+Ethanol

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-oxo-2-(propylamino)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. Its effects are mediated through pathways that involve the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-oxo-2-(methylamino)-, ethyl ester
  • Acetic acid, 2-oxo-2-(ethylamino)-, ethyl ester
  • Acetic acid, 2-oxo-2-(butylamino)-, ethyl ester

Uniqueness

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-oxo-2-(propylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-5-8-6(9)7(10)11-4-2/h3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHKAKRNEJWVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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